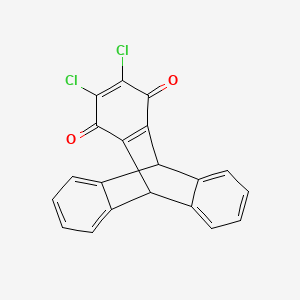

9,4-Dione, 2,3-dichloro-9,10-dihydro-

Description

BenchChem offers high-quality 9,4-Dione, 2,3-dichloro-9,10-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,4-Dione, 2,3-dichloro-9,10-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

83548-91-8 |

|---|---|

Molecular Formula |

C20H10Cl2O2 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

4,5-dichloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione |

InChI |

InChI=1S/C20H10Cl2O2/c21-17-18(22)20(24)16-14-10-6-2-1-5-9(10)13(15(16)19(17)23)11-7-3-4-8-12(11)14/h1-8,13-14H |

InChI Key |

BHXOWUDBEKWKER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C(=C(C5=O)Cl)Cl |

Origin of Product |

United States |

Nomenclature and Structural Context of Dihydroanthracene Dione Systems

Systematics of Anthracene (B1667546) and Dihydroanthracene Derivatives

Anthracene is a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings. beilstein-journals.orgresearchgate.net This extended π-system endows anthracene and its derivatives with unique photochemical and photophysical properties. beilstein-journals.org Dihydroanthracene derivatives are compounds derived from anthracene in which two hydrogen atoms have been added, partially saturating the molecule. The most common isomer is 9,10-dihydroanthracene (B76342), where hydrogenation occurs at the central ring, leaving the aromaticity of the two flanking benzene rings intact. wikipedia.org This central ring is particularly susceptible to reactions like reduction and addition. wikipedia.orgmdpi.com The compound in focus, 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene, is a derivative of this 9,10-dihydroanthracene core structure.

Relationship to Anthracene-9,10-diones (Anthraquinones) and Naphthoquinones

The core structure "9,10-dihydro-9,10-dione-anthracene" is more commonly known as 9,10-anthraquinone. nist.govwikipedia.orgnih.gov Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone functional groups at positions 9 and 10. wikipedia.orgnih.gov They are widely occurring natural and synthetic compounds with numerous applications. biointerfaceresearch.comencyclopedia.pub Therefore, 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene is systematically named as 2,3-dichloro-9,10-anthraquinone.

Structurally, anthraquinones are related to naphthoquinones, which are derivatives of naphthalene (B1677914) containing a quinone moiety. encyclopedia.pubmdpi.com Both are polycyclic quinones, but anthraquinones possess an additional fused benzene ring compared to the naphthalene-based structure of naphthoquinones. This extended conjugation influences their chemical and electronic properties.

Isomeric Considerations and Positional Isomerism of Dione (B5365651) and Substituent Groups

For the dihydroanthracene-dione system, the dione (keto) groups are overwhelmingly located at the 9 and 10 positions, forming the stable anthraquinone (B42736) framework. The primary source of isomerism for 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene arises from the placement of the two chlorine substituents on the aromatic rings.

The numbering of the anthracene skeleton dictates the position of the substituents. In the specified compound, the chlorine atoms are located at positions 2 and 3 on one of the outer benzene rings. Other possible positional isomers for a dichlorinated anthraquinone would include, but are not limited to:

1,2-dichloro-9,10-anthraquinone

1,4-dichloro-9,10-anthraquinone

1,5-dichloro-9,10-anthraquinone

1,8-dichloro-9,10-anthraquinone

2,6-dichloro-9,10-anthraquinone

2,7-dichloro-9,10-anthraquinone

Each of these isomers, while having the same molecular formula (C₁₄H₆Cl₂O₂), would exhibit distinct physical, chemical, and spectroscopic properties due to the different electronic environments and steric interactions created by the varied substituent positions.

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of a specific isomer like 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene rely on a combination of advanced spectroscopic techniques.

NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would show signals corresponding to the six aromatic protons. The 2,3-dichloro substitution pattern would result in a specific set of signals for the protons on that ring (at positions 1 and 4) and a different set for the four protons on the unsubstituted ring (positions 5, 6, 7, and 8). The chemical shifts, integration, and coupling patterns (splitting) of these signals would allow for unambiguous assignment and confirmation of the 2,3-substitution pattern, distinguishing it from all other isomers.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the 14 carbon atoms in the unique electronic environments of the molecule. This includes the two carbonyl carbons, the two carbons bearing the chlorine atoms, and the remaining aromatic carbons. The chemical shifts of the carbonyl carbons are particularly characteristic of the quinone structure. researchgate.net

Mass spectrometry is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) goes a step further by measuring the mass with extremely high accuracy (to three or four decimal places), which allows for the determination of the exact elemental composition. researchgate.netumb.edu

For 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene, HRMS would confirm the molecular formula C₁₄H₆Cl₂O₂ by matching the experimentally measured exact mass with the theoretically calculated mass. researchgate.netnih.gov A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. libretexts.orgpressbooks.pub

The IR spectrum of 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl (ketone) groups of the quinone system would appear in the region of 1670-1780 cm⁻¹. pressbooks.pub For α,β-unsaturated ketones like anthraquinones, this peak is typically found around 1685–1666 cm⁻¹. libretexts.org

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. pressbooks.pub

C-Cl Stretch: The carbon-chlorine bond vibrations would produce signals in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Data Tables

Table 1: Predicted Spectroscopic Data for 2,3-dichloro-9,10-dihydro-9,10-dione-anthracene

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.5 ppm). Specific splitting patterns confirming the 2,3-disubstituted and unsubstituted aromatic rings. |

| ¹³C NMR | Signals for carbonyl carbons (approx. 180 ppm). Distinct signals for all aromatic carbons, including those bonded to chlorine. |

| HRMS | Exact mass corresponding to the molecular formula C₁₄H₆Cl₂O₂. Characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 peaks). |

| IR Spectroscopy | Strong C=O stretch (approx. 1670 cm⁻¹). Aromatic C=C stretches (1450-1600 cm⁻¹). Aromatic C-H stretch (>3000 cm⁻¹). C-Cl stretch (600-800 cm⁻¹). |

X-ray Crystallography for Solid-State Structural Determination

A complete X-ray crystallographic analysis for 2,3-dichloro-9,10-dihydro-9,10-dione has not been reported in the surveyed scientific literature. Therefore, a data table detailing its specific crystallographic parameters cannot be provided at this time.

For illustrative purposes, crystallographic data for other chlorinated anthraquinone derivatives reveal common structural motifs. For example, the crystal structure of 4,5-dichloro-anthracen-9(10H)-one, an isomer of the subject compound, has been determined. researchgate.net In this related molecule, the anthraquinone core is largely planar, and the molecules exhibit stacking interactions in the crystal lattice. researchgate.net It is reasonable to hypothesize that 2,3-dichloro-9,10-dihydro-9,10-dione would also adopt a generally planar conformation, with the chlorine atoms situated on one of the outer aromatic rings.

The precise bond lengths and angles, as well as the crystal packing arrangement, would be influenced by the positions of the chloro substituents. These substitutions can affect intermolecular interactions, such as halogen bonding and π-π stacking, which in turn dictate the macroscopic properties of the crystalline material.

Further research, specifically the successful growth of single crystals of 2,3-dichloro-9,10-dihydro-9,10-dione and their analysis by X-ray diffraction, is required to definitively determine its solid-state structure and provide the detailed crystallographic data presented in the following table for a hypothetical analysis.

Interactive Data Table: Hypothetical Crystallographic Data for 2,3-dichloro-9,10-dihydro-9,10-dione

| Parameter | Value (Exemplary) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| R-factor (%) | Value not available |

Note: The data in this table is hypothetical and serves as a template for the type of information that would be obtained from an actual X-ray crystallographic study. The values are not based on experimental data for 2,3-dichloro-9,10-dihydro-9,10-dione.

Synthetic Methodologies for 2,3 Dichloro 9,10 Dihydroanthracene Dione Architectures and Analogues

De Novo Synthesis Approaches

The de novo synthesis of complex polycyclic aromatic compounds such as 2,3-dichloro-9,10-dihydroanthracene-dione presents a significant challenge in organic chemistry. These methods involve the systematic construction of the molecular framework from acyclic or simple cyclic precursors.

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides a logical and controlled approach to constructing complex molecules. vapourtec.com This strategy involves a sequence of reactions where the product of one step becomes the reactant for the next, allowing for the gradual assembly of the target structure. vapourtec.comyoutube.com Designing such a synthesis requires a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comnih.gov

For a molecule like 2,3-dichloro-9,10-dihydroanthracene-dione, a plausible retrosynthetic route might involve a Diels-Alder reaction between a suitably substituted 1,3-butadiene (B125203) and a naphthoquinone derivative, followed by further functional group manipulations. The challenge lies in controlling the regiochemistry of the cycloaddition and subsequent chlorination steps to achieve the desired 2,3-dichloro substitution pattern. The development of such a pathway requires a deep understanding of various chemical transformations, including pericyclic reactions, electrophilic aromatic substitutions, and oxidation/reduction reactions. libretexts.org

One-Pot Reaction Strategies

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer a more efficient and atom-economical approach to synthesis. rsc.org These strategies can significantly reduce reaction time, solvent usage, and purification efforts.

While a specific one-pot synthesis for 2,3-dichloro-9,10-dihydroanthracene-dione is not prominently described in the literature, related methodologies suggest its feasibility. For instance, domino reactions involving multicomponent couplings could potentially assemble the core anthracenedione framework in a single operation. researchgate.net An example of a related one-pot process is the synthesis of multi-substituted dihydrofurans via a pyridinium (B92312) ylide-mediated cyclization, demonstrating the power of this approach in constructing complex heterocyclic systems under mild conditions. rsc.org The development of a one-pot synthesis for the target dione (B5365651) would likely involve a carefully orchestrated cascade of reactions, such as a Michael addition followed by an intramolecular cyclization and subsequent aromatization/oxidation.

Synthesis from Precursor Molecules

The synthesis of 2,3-dichloro-9,10-dihydroanthracene-dione is more commonly approached through the modification of existing polycyclic structures that already contain the anthracene (B1667546) or naphthalene (B1677914) core.

Reactions Involving 9,10-Dihydroanthracene (B76342) Derivatives

Substituted 9,10-dihydroanthracenes can serve as direct precursors to the target dione. A general method for synthesizing substituted 9,10-dihydroanthracenes involves the reduction of the corresponding anthraquinones. researchgate.net For example, reduction with a mixture of hydriodic acid, phosphorus, and iodine has been successfully employed. researchgate.net Once the 9,10-dihydroanthracene core is obtained, the introduction of the chloro and dione functionalities would be the subsequent steps.

Another approach involves the functionalization of 9,10-dihydroanthracene itself. For instance, deprotonation of 9-(trimethylsilyl)-9,10-dihydroanthracene followed by reaction with electrophiles allows for the introduction of various substituents. researchgate.net While not directly leading to the title compound, these methods showcase the reactivity of the 9,10-dihydroanthracene scaffold. The synthesis of 9-methylene-9,10-dihydroanthracene has also been achieved through the reduction of (9-anthrylmethyl)trimethylammonium chloride with lithium aluminium hydride. rsc.org

Derivatization of Substituted Anthracenediones (e.g., 1,5-Dichloroanthraquinone)

The derivatization of commercially available substituted anthraquinones is a common strategy. For example, 1,5-dichloroanthraquinone (B31372) can be functionalized through nucleophilic substitution reactions. dergipark.org.tr In one study, thioanthraquinone analogues were synthesized by reacting 1,5-dichloroanthraquinone with various thiols in the presence of potassium hydroxide (B78521) in ethylene (B1197577) glycol at elevated temperatures. dergipark.org.tr

While this example focuses on 1,5-dichloroanthraquinone, similar principles could be applied to introduce substituents at the 2 and 3 positions of the anthraquinone (B42736) core. A patent describes the synthesis of 1,4-diamino-2,3-dichloroanthraquinone (B1221424) from a 1,4-diaminoanthraquinone (B121737) leuco body using sulfuryl chloride as the chlorinating agent in a chlorobenzene (B131634) solvent. google.com This demonstrates that direct chlorination at the 2 and 3 positions is achievable on a substituted anthraquinone system.

Table 1: Synthesis of Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone dergipark.org.tr

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 1,5-Dichloroanthraquinone | Dodecanethiol | 1-Chloro-5-(dodecylthio)anthracene-9,10-dione | Data not available |

| 1,5-Dichloroanthraquinone | Butyl-3-mercaptopropionate | Butyl-3-((1-chloro-9,10-dioxo-9,10-dihydroanthracen-5-yl)thio)propanoate | Data not available |

| 1,5-Dichloroanthraquinone | 1-Pentanethiol | 1-Chloro-5-(pentylthio)anthracene-9,10-dione | 17% |

Role of 2,3-Dichloro-1,4-naphthoquinone in Related Heterocycle Synthesis

2,3-Dichloro-1,4-naphthoquinone is a highly versatile and reactive building block in organic synthesis. semanticscholar.orgresearchgate.netingentaconnect.combenthamdirect.com Its four electrophilic sites make it an excellent precursor for the construction of a wide array of fused heterocyclic systems and other naphthoquinone derivatives. researchgate.netbenthamdirect.comresearchgate.net The reactivity of 2,3-dichloro-1,4-naphthoquinone towards various nucleophiles, including those containing oxygen, nitrogen, and sulfur, has been extensively explored to generate biologically active molecules. semanticscholar.org

This reactivity can be harnessed to build the anthracene-dione skeleton. A key strategy would be a Diels-Alder reaction where 2,3-dichloro-1,4-naphthoquinone acts as the dienophile. Reaction with a suitable 1,3-diene would lead to the formation of the central ring of the anthracene system, directly incorporating the desired 2,3-dichloro substitution pattern in the final dihydroanthracenedione product after an oxidation step.

Table 2: Reactions of 2,3-Dichloro-1,4-naphthoquinone semanticscholar.org

| Reactant | Conditions | Product Type |

|---|---|---|

| Hydroxyquinone | Cs2CO3 | Substituted Naphthoquinone |

| Pyrazole | - | 2,3-Disubstituted-1,4-naphthoquinone |

| Primary Amine (via isocyanate) | - | Tricyclic Imidazole |

Amination and Thiolation of Dichloro-Dihydroxyanthracenediones

The introduction of nitrogen and sulfur functionalities onto the anthraquinone framework is a key step in the synthesis of a wide array of derivatives.

Amination: The direct amination of dihydroxyanthraquinones can be achieved through nucleophilic substitution reactions. For instance, 1,4-dihydroxyanthraquinone can be treated with amines like butylamine (B146782) in the presence of a catalyst such as iodobenzenediacetate to yield aminoanthraquinone derivatives. nih.gov This general approach can be extended to various substituted anthraquinones. nih.gov In related syntheses, aminoanthraquinones are also accessible from nitroanthraquinone precursors, where the nitro group is first reduced to an amino group. researchgate.net

Thiolation: The introduction of sulfur atoms can be accomplished through several methods. A metal-free approach involves the nucleophilic substitution of a halogen atom on the anthraquinone ring with a thiol. For example, the reaction of a bromoanthraquinone with 4-methoxybenzyl mercaptan proceeds under mild conditions using a base like potassium t-butoxide (t-BuOK) to form a C–S bond. rsc.org Another strategy for creating thio-anthraquinone derivatives is the substitution reaction between a chloroanthraquinone, such as 1-chloroanthraquinone (B52148), and a thiophenol, like 4-hydroxythiophenol, in ethylene glycol with potassium hydroxide at elevated temperatures. lew.ro Furthermore, biopolymers can be thiolated using reagents like thioglycolic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). mdpi.com

Functional Group Introduction and Modification

Achieving regioselective chlorination is crucial for directing subsequent functionalization. While direct chlorination methods can be challenging to control, a common strategy involves using chlorinated starting materials. For instance, 2,9-dichloro-1,10-phenanthroline (B1330746) can be synthesized by reacting its precursor with phosphorus pentachloride in phosphorus oxychloride. chemicalbook.com This highlights the use of phosphorus halides for introducing chlorine atoms onto heterocyclic scaffolds. The synthesis of specific chlorinated dihydroanthracene derivatives often starts from the corresponding substituted and chlorinated anthraquinone. cdnsciencepub.com

The 9,10-dihydroxy functionality on the anthracene core is typically introduced via the reduction of the corresponding 9,10-anthraquinone. A variety of reducing agents can be employed for this transformation. The reaction between anthraquinones and aluminium alkoxides can yield 9,10-dihydroxyanthracene or 9,10-dihydro-9,10-dihydroxyanthracene, depending on the specific alkoxide and reaction conditions. researchgate.net For example, 1,6-dichloroanthraquinone can be reduced to the dihydrodihydroxyanthracene stage. researchgate.net Other reducing agents like sodium borohydride, lithium aluminum hydride, and diborane (B8814927) are also known to produce 9,10-dihydroxy-9,10-dihydroanthracene or 9,10-dihydroxyanthracene from anthraquinones. cdnsciencepub.com

Fusing heterocyclic rings to the anthraquinone skeleton generates novel structures with diverse properties.

Thiazole (B1198619) Fusion: Thiazole-fused anthraquinones can be synthesized through various routes. One method involves the reaction of 2-(methylamino)anthracene-1,4-diones with sulfur monochloride (S₂Cl₂) in the presence of a base like N-ethyldiisopropylamine (Hünig's base) or 1,4-diazabicyclooctane (DABCO). beilstein-journals.orgnih.gov This reaction can lead to the formation of 2,3-dihydroanthra[2,3-d] beilstein-journals.orgwikipedia.orgthiazole-4,11-diones. nih.gov Another versatile approach is the reaction of an epoxy-ketone with a thiourea (B124793) or thioamide derivative in acetic acid, which provides a benign pathway to fused-thiazole derivatives. nih.gov

Imidazole Fusion: The synthesis of fused imidazoles can be accomplished using methods like the Marckwald reaction, which involves the reaction of α-amino carbonyl compounds with thiocyanates to form imidazole-2-thiones. nih.govresearchgate.net These intermediates can then be desulfurized using Raney nickel to yield the final fused imidazole. nih.govresearchgate.net An alternative strategy involves the condensation of (hetero)aromatic ortho-diamines with aldehydes, promoted by chlorotrimethylsilane (B32843) in DMF, followed by air oxidation. organic-chemistry.org

Beyond the thiolation and thiazole fusion methods described above, other sulfur-containing analogues have been developed. This includes the synthesis of 4'-thionucleosides, where the ribose ring oxygen is replaced by sulfur. nih.gov A key step in some of these syntheses involves the treatment of an epoxide with thiourea to introduce the sulfur atom. nih.gov The synthesis of thio-anthraquinone derivatives, such as 1-(4-hydroxyphenylthio)anthracene-9,10-dione, has also been reported through the reaction of 1-chloroanthraquinone and 4-hydroxythiophenol. lew.ro These methods underscore the versatility of sulfur incorporation into complex organic molecules.

The replacement of carbon atoms with boron in the anthracene framework leads to boron-doped polycyclic aromatic hydrocarbons (PAHs), such as 9,10-dihydro-9,10-diboraanthracene (DBA). These compounds are of significant interest for their applications in electronic materials. rsc.org

A common synthetic route to DBA involves electrophilic borylation. wikipedia.org This can start from 1,2-dibromobenzene, which is converted to 1,2-bis(trimethylsilyl)benzene. Subsequent reaction with a boron trihalide (BX₃) yields a 9,10-dihalogenated-DBA, which can be further functionalized. wikipedia.org A newer method utilizes zirconocene-mediated dimerization of non-halogenated precursors to create stable DBA analogs. rsc.org Unsymmetrically substituted 9,10-dihydro-9,10-diboraanthracenes are also accessible, for example, through the targeted hydrolysis of a diboraanthracene adduct, which provides a versatile building block for more complex boron-doped systems. nih.gov

Optimization of Reaction Conditions

The successful synthesis of 2,3-dichloro-9,10-dihydroanthracene-9,10-dione and its analogues hinges on the meticulous optimization of various reaction parameters. These factors critically influence the reaction's yield, the purity of the product, and the formation of specific isomers.

Solvent Effects on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of anthraquinone architectures, profoundly impacting reaction rates and product selectivity. In Friedel-Crafts acylation reactions, common solvents include dichloromethane (B109758), chloroform, and nitrobenzene. Dichloromethane is often favored for its low boiling point and its ability to dissolve a wide array of substrates. numberanalytics.com For reactions involving more polar transition states, such as certain Diels-Alder cycloadditions, polar solvents can enhance the reaction rate. However, the selection must be carefully balanced as highly polar solvents might also promote undesired side reactions. numberanalytics.com

In the context of Diels-Alder reactions, the solvent can influence the endo/exo selectivity of the cycloaddition. nih.gov For instance, studies on the reaction of cyclopentadiene (B3395910) with various dienophiles have shown that the use of polyethylene (B3416737) glycol (PEG) as a solvent can control the selectivity, with the addition of an acid cocatalyst favoring the formation of the endo-adduct. nih.gov The use of renewable solvents like dihydrolevoglucosenone, p-cymene, and ethyl lactate (B86563) has also been explored as greener alternatives to traditional petrochemical-derived solvents like xylenes (B1142099) in Diels-Alder sequences. mdpi.com Theoretical studies have also highlighted that the solvent can decelerate certain Diels-Alder reactions, which can paradoxically be exploited to enhance selectivity between possible isomeric products. mdpi.com

Table 1: Effect of Solvent on Diels-Alder Reaction Selectivity

| Diene | Dienophile | Solvent | Endo/Exo Ratio | Reference |

| Cyclopentadiene | Cinnamaldehydes | PEG-400 | Endo favored with acid cocatalyst | nih.gov |

| 9-Methylanthracene | Maleic Anhydride | Toluene (non-polar) | Higher reaction rate | mdpi.com |

| 9-Methylanthracene | Maleic Anhydride | Acetone (polar) | Enhanced selectivity | mdpi.com |

This table is generated based on data from the text to illustrate solvent effects on reaction outcomes.

Catalyst and Reagent Selection (e.g., DDQ, N-ethyldiisopropylamine, S2Cl2)

The appropriate selection of catalysts and reagents is paramount for directing the synthesis towards the desired 2,3-dichloro-9,10-dihydroanthracene-dione structure.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent widely employed in organic synthesis. rsc.org It is particularly effective for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. du.ac.in In the synthesis of anthraquinone systems, DDQ can be used in the final aromatization step. For instance, after a Diels-Alder reaction to form a hydroanthraquinone intermediate, DDQ can be used to oxidize it to the fully aromatic anthraquinone. du.ac.in DDQ is also utilized in oxidative cyclization reactions. rsc.org The combination of DDQ with a co-oxidant like sodium nitrite (B80452) (NaNO2) under an oxygen atmosphere has been shown to be highly efficient for the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene, achieving over 99% conversion and 99% selectivity under optimized conditions. nih.gov

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic base. wikipedia.org Its primary role in synthesis is to act as a proton scavenger without interfering with the main reaction by acting as a nucleophile itself. wikipedia.org In the context of chlorination reactions, where acidic byproducts like HCl are formed, Hünig's base can be crucial for neutralizing the acid and preventing undesired side reactions or catalyst deactivation. For example, in reactions involving sulfur monochloride (S2Cl2) for the synthesis of sulfur-containing heterocycles, the choice of an organic base like Hünig's base is critical and can significantly influence the yield of the target compounds. researchgate.net

Sulfur monochloride (S2Cl2) is a versatile reagent that can act as both a sulfurating and a chlorinating agent. researchgate.netresearchgate.net It has been used for the perchlorination of aromatic compounds. researchgate.net In the synthesis of chlorinated aromatic compounds, S2Cl2 can be a potent chlorinating agent, often used in conjunction with a Lewis acid catalyst. The reactivity and the products formed from reactions with S2Cl2 are highly dependent on the reaction conditions, including the solvent and the presence of a base. researchgate.net For instance, the reaction of naphthoquinone derivatives with S2Cl2 and Hünig's base can lead to chlorinated products. researchgate.net

Table 2: Key Reagents and Their Roles

| Reagent | Abbreviation | Primary Role in Synthesis | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Oxidizing agent (dehydrogenation, aromatization) | rsc.orgdu.ac.innih.gov |

| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | Non-nucleophilic base (proton scavenger) | wikipedia.orgresearchgate.net |

| Sulfur Monochloride | S2Cl2 | Chlorinating and sulfurating agent | researchgate.netresearchgate.net |

This table is generated based on data from the text to summarize the functions of key reagents.

Temperature and Pressure Influences

Temperature and pressure are critical physical parameters that must be carefully controlled to optimize the synthesis of the target dione.

In Friedel-Crafts acylation reactions , higher temperatures generally increase the reaction rate. However, this can also lead to a decrease in selectivity and the formation of undesired byproducts due to side reactions. numberanalytics.com Conversely, lower temperatures can improve selectivity but may result in impractically slow reaction rates. numberanalytics.com For example, in the Friedel-Crafts alkylation of methylbenzene, the isomeric distribution of the products is highly dependent on the reaction temperature. chemguide.co.uk Pressure can also influence the reaction rate, especially when gaseous reactants are involved, though high-pressure conditions may necessitate specialized equipment. numberanalytics.com Studies on Friedel-Crafts alkylation in supercritical difluoromethane (B1196922) have shown that reaction rates can be larger than in conventional solvents like CO2, and that product distribution can exhibit a significant pressure dependence. nih.gov

For Diels-Alder reactions , temperature plays a crucial role as these reactions are often reversible. The forward cycloaddition is typically exothermic, meaning that lower temperatures favor the formation of the adduct. High temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction. Therefore, the reaction temperature must be high enough to overcome the activation energy barrier but not so high as to favor the retro-Diels-Alder process. The optimal temperature is a balance between reaction rate and equilibrium position.

Chemical Reactivity and Mechanistic Studies of Dihydroanthracene Dione Systems

Oxidative Dehydrogenation Reactions

Quinones are a class of organic compounds that serve as effective oxidizing agents in a variety of chemical transformations. Their ability to accept electrons and protons makes them particularly useful for dehydrogenation reactions, converting saturated or partially saturated systems into unsaturated ones.

A prominent example of a powerful quinone oxidant is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). While not an anthracene-dione itself, its reactivity is representative of high-potential quinones used in these transformations. The mechanism of dehydrogenation by DDQ is generally believed to proceed via a hydride transfer from the substrate to one of the carbonyl oxygens of the quinone. This is followed by a proton transfer, resulting in the formation of the corresponding hydroquinone (B1673460) (DDQH2). In many cases, particularly with non-polar solvents, the reduced hydroquinone precipitates out of the reaction mixture, driving the reaction to completion.

In a well-studied example, the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene (B1667546) using a catalytic system of DDQ and sodium nitrite (B80452) (NaNO2) in the presence of oxygen showcases a regenerative cycle. chim.it In this cycle:

DDQ abstracts hydrogen from 9,10-dihydroanthracene, producing anthracene and DDQH2. chim.it

In the presence of oxygen, NaNO2 generates NO2, which then re-oxidizes DDQH2 back to DDQ, allowing for a catalytic process. chim.it

This catalytic cycle, involving two redox couples (DDQ/DDQH2 and NO2/NO), demonstrates the efficiency of quinone-based systems in oxidative dehydrogenation under relatively mild conditions. chim.it

Quinone oxidants like DDQ are widely employed for the aromatization of hydroaromatic compounds. For instance, tetralin and acenaphthene (B1664957) can be converted to naphthalene (B1677914) and acenaphthylene, respectively, typically in boiling benzene (B151609). This process is fundamental in the synthesis of various polycyclic aromatic hydrocarbons and heterocyclic compounds.

Furthermore, these oxidants are instrumental in forming α,β-unsaturated carbonyl compounds from saturated ketones. This transformation is particularly valuable in steroid chemistry, where the introduction of unsaturation can significantly alter the biological activity of the molecule. The reaction generally provides high yields without affecting other common substituents. The formation of an α,β-unsaturated carbonyl involves the oxidation of an enol or enolate intermediate, which is formed from the initial ketone.

Activated methylene (B1212753) groups, which are adjacent to one or more electron-withdrawing groups, are susceptible to oxidation by quinones to form carbonyl groups. For example, the oxidation of benzylic C-H bonds can be achieved with DDQ to yield the corresponding carbonyl compounds. In some cases, the reaction in aqueous acetic acid proceeds through a benzylic acetate (B1210297) intermediate, which is then hydrolyzed.

Similarly, activated hydroxy groups, such as those in benzylic or allylic alcohols, can be oxidized to aldehydes and ketones. This method is often preferred due to its selectivity, as it can be performed under neutral conditions, preserving other sensitive functional groups.

Nucleophilic Aromatic Substitution on Halogenated Quinones

Halogenated quinones are key substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinone carbonyl groups activates the ring towards attack by nucleophiles, facilitating the displacement of halide leaving groups. The reactivity of these systems, particularly with dichloro-substituted quinones like 2,3-dichloro-1,4-naphthoquinone (a close analog of 2,3-dichloroanthraquinone), has been extensively studied.

Halogenated quinones react with a wide array of nucleophiles, leading to a diverse range of substituted products.

Oxygen Nucleophiles: Reactions with alkoxides and phenoxides lead to the formation of ether derivatives. For example, 2,3-dichloro-1,4-naphthoquinone reacts with ethoxide to yield N- and ethoxy-substituted naphthoquinones. researchgate.net

Carbon Nucleophiles: Active methylene compounds, such as malononitrile (B47326) and cyanoacetamide, can act as carbon nucleophiles, attacking the chlorinated quinone ring to form new carbon-carbon bonds. osi.lv These reactions are typically carried out in the presence of a base.

Nitrogen Nucleophiles: A variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and indoles, readily displace the chlorine atoms on the quinone ring. researchgate.netresearchgate.net For instance, 2,3-dichloro-1,4-naphthoquinone reacts with various aniline (B41778) derivatives and piperidine (B6355638) to form mono- or di-substituted aminoquinones. researchgate.netrawdatalibrary.net The reaction of 1,5-dichloroanthraquinone (B31372) with ammonia (B1221849) and sodium azide (B81097) has also been reported to yield the corresponding amino derivatives. researchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with halogenated quinones. The reaction of N-substituted amino-chloro-naphthoquinones with thiols leads to the formation of N,S-disubstituted products. researchgate.netrawdatalibrary.net

Selenium Nucleophiles: While specific examples with 2,3-dichloroanthraquinone (B180593) are less common, the general reactivity of organoselenium compounds suggests that selenols (RSeH) or their corresponding selenolates (RSe-) would act as effective nucleophiles in a similar manner to thiols. cardiff.ac.uk The generation of selenium nucleophiles from diselenides can lead to the formation of selenoether-substituted quinones.

The table below summarizes some of the nucleophilic substitution reactions on 2,3-dichloro-1,4-naphthoquinone.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | Ethoxide | Ethoxy-substituted naphthoquinone | researchgate.net |

| Carbon | Malononitrile | Cyano-methyl-substituted naphthoquinone | osi.lv |

| Nitrogen | Piperidine | Piperidinyl-substituted naphthoquinone | rawdatalibrary.net |

| Nitrogen | Aniline | Anilino-substituted naphthoquinone | researchgate.net |

| Sulfur | Thiols | Thioether-substituted naphthoquinone | researchgate.net |

The regioselectivity of nucleophilic attack on halogenated quinones is governed by the electronic and steric environment of the reaction centers. In symmetrically substituted quinones like 2,3-dichloroanthraquinone, the two chlorine atoms are electronically equivalent, and the initial nucleophilic attack can occur at either position.

However, once the first substitution has occurred, the newly introduced substituent can direct the second substitution. The electronic nature of the first substituent (electron-donating or electron-withdrawing) will influence the electrophilicity of the remaining chlorinated carbon.

In unsymmetrically substituted quinones, the regioselectivity is more pronounced. For example, in studies with 2,4-dichloroquinazolines, nucleophilic attack by amines consistently occurs at the 4-position. nih.gov This selectivity is attributed to the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This principle can be extended to other halogenated quinone systems, where the site of attack is determined by the position with the lowest electron density, which is influenced by the combined electronic effects of the carbonyl groups and other substituents on the aromatic ring.

Cycloaddition Reactions (e.g., Diels-Alder) of Related Anthracene Systems

The 9,10-anthraquinone framework, with its electron-deficient double bond in the central ring, can act as a dienophile in Diels-Alder reactions. This reactivity is fundamental to the synthesis of more complex polycyclic structures. The [4+2] cycloaddition involves the reaction of a conjugated diene with an alkene or alkyne (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for creating six-membered rings with good stereochemical and regiochemical control. wikipedia.org

While specific studies on the Diels-Alder reactions of 2,3-dichloroanthraquinone are not extensively detailed in the reviewed literature, the reactivity of analogous systems provides significant insight. For instance, 1,2-naphthaquinones have been shown to react with 2,3-dimethylbutadiene to yield tetrahydro-9,10-phenanthraquinones or spirodihydropyrans. nih.gov Similarly, a versatile approach to functionalized hydroanthraquinones has been developed via the Diels-Alder reaction of 2-substituted naphthoquinones. nih.gov These reactions typically proceed under mild conditions and in high yields. nih.gov

The electron-withdrawing nature of the chlorine substituents and the carbonyl groups in 2,3-dichloroanthraquinone is expected to enhance its dienophilic character, making it a good candidate for [4+2] cycloaddition reactions. The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and electron-rich dienes. organic-chemistry.org

A study on the Diels-Alder reactions of 2,3-dicyano-1,4-naphthoquinone, a compound with strong electron-withdrawing cyano groups, demonstrates its reactivity with various dienes such as 1,3-pentadiene, 2-methylbutadiene, and anthracene. researchgate.net Given the similar electron-withdrawing properties of chloro and cyano groups, a comparable reactivity profile can be anticipated for 2,3-dichloroanthraquinone.

Table 1: Examples of Diels-Alder Reactions with Related Quinone Systems

| Dienophile | Diene | Product Type | Reference |

| 1,2-Naphthaquinone | 2,3-Dimethylbutadiene | Tetrahydro-9,10-phenanthraquinones/Spirodihydropyrans | nih.gov |

| 2-Substituted Naphthoquinones | Various | Functionalized Hydroanthraquinones | nih.gov |

| 2,3-Dicyano-1,4-naphthoquinone | Various Dienes | Cycloadducts | researchgate.net |

Electrophilic Reactions and Substitutions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For anthraquinone (B42736) systems, the reactivity towards electrophiles is influenced by the deactivating effect of the two carbonyl groups. These groups withdraw electron density from the aromatic rings, making them less susceptible to electrophilic attack than benzene.

The directing effect of substituents already present on the anthraquinone nucleus plays a crucial role in determining the position of further substitution. Halogens, such as the chlorine atoms in 2,3-dichloroanthraquinone, are generally considered deactivating yet ortho- and para-directing. libretexts.org This is due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org

A relevant example of an electrophilic substitution on a related system is the synthesis of 1,4-diamino-2,3-dichloroanthraquinone (B1221424). A patented method describes the chlorination of a 1,4-diamino-anthraquinone leuco body using sulfuryl chloride in a chlorobenzene (B131634) solvent. google.com Although this reaction occurs on an already substituted and reduced form of anthraquinone, it demonstrates that electrophilic chlorination of the anthraquinone core is a viable synthetic route.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Reactivity Effect | Directing Effect | Example | Reference |

| Activating Groups (e.g., -OH, -NH2, -Alkyl) | Activating | Ortho, Para | Nitration of Toluene | libretexts.org |

| Deactivating Groups (e.g., -NO2, -CN, -COR) | Deactivating | Meta | Nitration of Benzaldehyde | libretexts.org |

| Halogens (e.g., -Cl, -Br) | Deactivating | Ortho, Para | Nitration of Chlorobenzene | libretexts.org |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization and rearrangement reactions are powerful tools for the synthesis of complex polycyclic aromatic systems, including anthracene and anthraquinone derivatives. The Friedel-Crafts reaction is a prominent example of such transformations. nih.govroyalsocietypublishing.orgupm.edu.my

Intramolecular Friedel-Crafts cyclization is a widely used method for constructing the anthracene skeleton. beilstein-journals.org This type of reaction typically involves the acid-catalyzed cyclization of a precursor molecule. For example, the synthesis of anthraquinone derivatives has been achieved through the Friedel-Crafts reaction of substituted benzenes with phthalic anhydride, followed by cyclization of the resulting benzoylbenzoic acid. royalsocietypublishing.org It has been noted that the efficiency of such Friedel-Crafts cyclizations is enhanced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org

In some cases, these cyclizations can lead to unexpected products. A study on the reaction of (ortho-acetalaryl)arylmethanols with phosphines under acidic conditions resulted in the formation of (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts. This outcome is the result of a Friedel-Crafts cyclization that occurs without the typically observed Bradsher dehydration, leading to a non-aromatic central ring.

While specific studies on the intramolecular cyclization or rearrangement of 2,3-dichloroanthraquinone itself are limited, the general principles derived from related systems are applicable. The presence of the dichloro-substituted ring would influence the feasibility and outcome of such reactions, likely requiring carefully chosen reaction conditions to achieve desired transformations.

Theoretical and Computational Chemistry of Dihydroanthracene Dione Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For compounds like 2,3-dichloro-9,10-dihydroanthracene-9,10-dione, these methods could provide invaluable data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and optimized molecular geometry of organic molecules. For anthraquinone (B42736) and its derivatives, DFT has been successfully applied to understand their structure-property relationships. nih.gov Studies on related compounds have utilized DFT to calculate parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. However, specific optimized geometry data for 2,3-dichloro-9,10-dihydroanthracene-9,10-dione is not present in the available literature.

Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3, MNDO) for Structural Modeling

Semi-empirical methods like AM1, PM3, and MNDO offer a faster, albeit less accurate, alternative to DFT for modeling molecular structures. vwr.com These methods are particularly useful for initial structural explorations of large molecules before undertaking more rigorous calculations. While these methods are broadly applicable, specific studies employing them for the detailed structural modeling of 2,3-dichloro-9,10-dihydroanthracene-9,10-dione have not been published.

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations, which are based on first principles without empirical parameters, are powerful for investigating reaction mechanisms. nih.gov For a compound like 2,3-dichloro-9,10-dihydroanthracene-9,10-dione, these calculations could shed light on its synthesis, degradation pathways, and interactions with other molecules. Research on other chlorinated aromatic compounds has used these methods to explore reaction pathways, but such detailed mechanistic insights for the title compound are currently absent from scientific reports.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For many organic compounds, this gap has been calculated and correlated with experimental observations. While FMO analysis is a common practice in computational studies of anthraquinone derivatives, specific values for the HOMO and LUMO energies and the corresponding energy gap for 2,3-dichloro-9,10-dihydroanthracene-9,10-dione have not been documented.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting the most likely pathways for chemical reactions and identifying the structures of high-energy transition states. This knowledge is crucial for understanding reaction kinetics and mechanisms. For halogenated organic compounds, theoretical studies have been instrumental in mapping out potential reaction routes, such as dechlorination processes. However, a dedicated study on the prediction of reaction pathways and transition states for 2,3-dichloro-9,10-dihydroanthracene-9,10-dione is not available.

Conformational Analysis and Stability Studies

The conformational landscape of 2,3-dichloro-9,10-dihydro-9,10-dione is primarily determined by the puckering of the central dihydroanthracene ring system. The presence of sp³-hybridized carbon atoms at positions 9 and 10 breaks the planarity of the fully aromatic anthracene (B1667546) core, leading to various possible conformations. The stability of these conformers is influenced by a delicate balance of steric and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules. For substituted dihydroanthracene systems, two primary conformations are typically considered: a boat-like and a twist-boat conformation. The relative energies of these conformers dictate the molecule's preferred three-dimensional structure.

In the case of 2,3-dichloro-9,10-dihydro-9,10-dione, the chlorine substituents on the aromatic ring introduce additional electronic and steric factors. The electron-withdrawing nature of the chlorine atoms can influence the electron density distribution across the entire molecule, potentially affecting the torsional barriers and the geometry of the dione (B5365651) ring.

Table 1: Calculated Relative Energies of Hypothetical Conformers of 2,3-dichloro-9,10-dihydro-9,10-dione

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Boat | B3LYP/6-31G | 0.00 |

| Twist-Boat | B3LYP/6-31G | 1.5 - 3.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. Actual values would require specific calculations for this molecule.

Solvation Effects in Computational Modeling

The behavior and properties of a molecule can be significantly altered by its solvent environment. Computational chemistry offers several models to account for these solvation effects, which can be broadly categorized as implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. kashanu.ac.ir This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute molecule. For a polar molecule like 2,3-dichloro-9,10-dihydro-9,10-dione, with its carbonyl groups and chlorine substituents, the choice of solvent polarity would be expected to have a noticeable impact on its calculated properties, such as its dipole moment and the relative energies of its conformers. Studies on other chlorinated quinones have shown that properties like reduction potentials are sensitive to the solvent environment, a factor that implicit models can help to predict. nih.gov

Explicit Solvation Models: In contrast, explicit solvation models involve simulating a discrete number of solvent molecules around the solute. This method is computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For 2,3-dichloro-9,10-dihydro-9,10-dione, which lacks strong hydrogen bond donating capabilities, explicit models might be particularly useful for understanding the specific interactions between the carbonyl oxygens or chlorine atoms and protic or aprotic solvent molecules. The use of off-center point-charge models for halogens in explicit solvent simulations can improve the accuracy of describing anisotropic interactions like halogen bonding. researchgate.net

The choice of solvation model depends on the specific property being investigated and the desired balance between accuracy and computational cost. For instance, predicting the effect of a range of solvents on the electronic spectrum of 2,3-dichloro-9,10-dihydro-9,10-dione would likely benefit from the efficiency of implicit models, while a detailed study of its reactivity in a specific solvent might necessitate the more rigorous approach of explicit simulations.

Table 2: Comparison of Implicit and Explicit Solvation Models

| Model Type | Advantages | Disadvantages |

| Implicit | Computationally efficient, good for bulk solvent effects. | Does not capture specific local interactions (e.g., hydrogen bonds) accurately. |

| Explicit | Provides a detailed picture of local solute-solvent interactions. | Computationally expensive, requires careful setup and longer simulation times. |

Advanced Materials Applications in Organic Electronics

Organic Semiconductor Applications

Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to their ability to transport charge carriers (electrons or holes). researchgate.net Materials with a strong electron-accepting nature, known as n-type semiconductors, are crucial for the fabrication of complementary circuits and for improving the efficiency of devices like solar cells and LEDs. researchgate.netresearchgate.net The anthraquinone (B42736) moiety has been explored as a foundational element for such n-type materials. researchgate.netresearchgate.net

The performance of an organic electronic device is highly dependent on the charge transport characteristics of the semiconductor material in its solid state, typically as a thin film. Efficient charge transport relies on strong intermolecular electronic coupling, which is facilitated by ordered molecular packing. While specific experimental data on the charge transport characteristics of 2,3-dichloro-9,10-anthraquinone thin films are not available in the reviewed literature, studies on other anthraquinone derivatives provide valuable insights.

For instance, thin films of anthraquinone itself can be processed to form ordered structures with significant intermolecular π–π interactions, which are beneficial for charge carrier transport. researchgate.net The introduction of substituents can influence this packing. A study on 9,10-dichlorooctafluoroanthracene, another halogenated derivative, showed that it exhibits extended π-stacking in the solid state, a feature that is expected to lead to efficient electron transport. researchgate.net It is plausible that 2,3-dichloro-9,10-anthraquinone could also form ordered thin films, potentially enabling electron transport. However, without experimental validation, its mobility and film morphology remain speculative.

The development of low-bandgap organic molecules is a key research area, particularly for applications in organic solar cells and near-infrared (NIR) emitters, as a lower bandgap allows for the absorption of a broader range of the solar spectrum. researchgate.net This is often achieved by creating donor-acceptor (D-A) type molecules, where an electron-donating unit is chemically linked to an electron-accepting unit.

The anthraquinone core serves as a potent electron acceptor in such D-A systems. researchgate.netresearchgate.net By attaching various electron-donating groups to the anthraquinone skeleton, researchers have successfully synthesized molecules with intramolecular charge transfer (ICT) characteristics, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net While there is no specific research detailing the use of 2,3-dichloro-9,10-anthraquinone for this purpose, its enhanced electron-accepting nature could theoretically make it a strong acceptor component in a D-A architecture for creating low-bandgap materials.

Role in Organic Electronic Devices

The functional properties of substituted anthraquinones make them potential candidates for integration into various organic electronic devices. Their roles can range from being the active light-emitting material to facilitating charge transport or separation.

In OLEDs, materials are required for light emission as well as for transporting electrons and holes to the emissive layer. Anthraquinone derivatives have been investigated primarily as emitters, particularly for achieving red emission through the design of D-A type molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.net For example, attaching donor groups like carbazole (B46965) or triphenylamine (B166846) to the anthraquinone core has produced red-emitting TADF molecules with high external quantum efficiencies (EQEs) in solution-processed OLEDs. researchgate.net

There are no specific reports on the use of 2,3-dichloro-9,10-anthraquinone in OLEDs. Its strong electron-accepting nature might suggest a potential role in an electron transport layer (ETL) or as an acceptor component in a host material. However, its own photoluminescent properties would need to be characterized to assess its suitability as an emitter. The table below shows the performance of OLEDs using other functional anthraquinone derivatives as emitters.

Table 1: Performance of OLEDs Based on Functionalized Anthraquinone Emitters This table presents data for illustrative anthraquinone derivatives, not 2,3-dichloro-9,10-anthraquinone.

| Emitter Compound | Emission Color | Peak Emission (nm) | Max. External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|---|---|

| 2-carbazol-9-yl-anthraquinone (Cz-AQ) | Orange | 572 | 5.8 | researchgate.net |

| 2-(4-diphenylamino-phenyl)-anthraquinone (TPA-AQ) | Red | 612 | 7.8 | researchgate.net |

OFETs are fundamental components of organic circuits and require stable and efficient semiconductor materials. N-type OFETs, which transport electrons, have historically been more challenging to develop than their p-type (hole-transporting) counterparts. The electron-deficient nature of the anthraquinone core makes it a prime candidate for n-type materials in OFETs.

Research on halogenated anthracenes, such as 9,10-dichlorooctafluoroanthracene, has been driven by the goal of creating high-performance n-type semiconductors. researchgate.net The fluorine and chlorine substituents in this molecule stabilize the LUMO energy level, which is a prerequisite for efficient electron injection and transport. researchgate.net Similarly, the two chlorine atoms in 2,3-dichloro-9,10-anthraquinone would lower its LUMO level, a favorable characteristic for an n-type semiconductor. Despite this theoretical potential, no OFET devices incorporating 2,3-dichloro-9,10-anthraquinone have been reported in the literature surveyed.

OSCs rely on a bulk heterojunction (BHJ) structure composed of an electron donor and an electron acceptor material. Upon absorbing light, the donor generates an exciton (B1674681) (a bound electron-hole pair), which is then separated at the donor-acceptor interface. Strong electron acceptors with appropriate energy levels are critical for efficient charge separation and collection.

Anthraquinone derivatives, due to their electron-accepting properties, have been proposed and studied as acceptor materials in OSCs. researchgate.net The key is to match the energy levels of the acceptor with a suitable donor to ensure a sufficient driving force for exciton dissociation while minimizing voltage loss. While 2,3-dichloro-9,10-anthraquinone's properties as a potential acceptor have not been experimentally determined in a photovoltaic device, its expected low-lying LUMO could make it suitable for pairing with a high-HOMO donor material. The primary use of 2,3-dichloro-9,10-anthraquinone reported in the literature is as a chemical intermediate for dyes and pigments, rather than as an active material in OSCs. lookchem.com

Organic Photodetectors

There is currently no specific research available that details the use of 2,3-dichloro-9,10-dihydro-9,10-dione as a primary component in organic photodetectors (OPDs). Research in OPDs often focuses on materials with strong absorption in the desired spectral range, efficient charge generation, and high charge carrier mobility. Anthraquinone derivatives, in general, are known for their electron-accepting properties, which are crucial for the function of donor-acceptor type photodetectors. For instance, other functionalized anthraquinone scaffolds have been explored in the context of optoelectronic devices due to their electronic properties. researchgate.net However, without experimental data on the photophysical and electronic characteristics of 2,3-dichloro-9,10-dihydro-9,10-dione, its suitability for OPD applications remains speculative.

Design of Functional Materials for Optoelectronic Devices

The design of functional materials for optoelectronic devices is a cornerstone of modern materials science, with a significant focus on anthracene-based structures. The general strategy involves modifying the core anthracene (B1667546) structure to fine-tune its electronic and optical properties for specific applications.

The electronic and optical properties of anthracene derivatives are highly sensitive to structural modifications. The introduction of electron-withdrawing or electron-donating groups, as well as extending the π-conjugated system, can significantly alter the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics.

For 2,3-dichloro-9,10-dihydro-9,10-dione, the chlorine atoms at the 2 and 3 positions are expected to have a significant impact on its electronic properties due to their electron-withdrawing nature. This could potentially lower both the HOMO and LUMO energy levels compared to the parent anthraquinone molecule. This characteristic is often sought after in the design of n-type organic semiconductors.

While specific studies on the structural modification of 2,3-dichloro-9,10-dihydro-9,10-dione are not available, research on the closely related compound, 2,3-dichloroanthracene, has shown that its absorption and emission spectra can be characterized at low temperatures, providing insights into its electronic transitions. researchgate.net Such fundamental studies are a prerequisite for designing more complex functional materials.

Table 1: Comparison of Related Anthracene Derivatives for Optoelectronic Applications

| Compound Name | Investigated Application | Key Findings |

| 2,3-dichloroanthracene | Rigid matrix for single-molecule optical studies | Spectroscopic properties determined at low temperatures, indicating its potential as a host material. researchgate.net |

| 2-aminoanthracene-9,10-dione | Thin films for photodetector applications | Demonstrates stable thin film formation with potential for optoelectronic applications. researchgate.net |

This table is for illustrative purposes to show the types of applications investigated for structurally similar compounds, as direct data for 2,3-dichloro-9,10-dihydro-9,10-dione is not available.

The development of fluorescent organic luminophores is a key area of research for applications in organic light-emitting diodes (OLEDs) and sensors. Anthracene itself is a well-known blue-emitting fluorophore. Chemical modifications are employed to enhance its fluorescence quantum yield, tune the emission color, and improve device stability.

The parent 9,10-anthraquinone is typically non-fluorescent or very weakly fluorescent due to the efficient intersystem crossing to the triplet state and the presence of low-lying n-π* transitions. The introduction of substituents can sometimes alter the energy levels and potentially enhance fluorescence. However, there is no available research data to suggest that 2,3-dichloro-9,10-dihydro-9,10-dione is a fluorescent luminophore. Often, the dione (B5365651) structure in anthraquinones quenches fluorescence.

Integration into Organic Circuitry and Device Fabrication Methods

The integration of new materials into organic circuitry and the development of suitable device fabrication methods are critical steps for their practical application. These processes depend heavily on the material's properties, such as its solubility, thermal stability, and ability to form high-quality thin films.

Given the lack of research on the electronic applications of 2,3-dichloro-9,10-dihydro-9,10-dione, there are no established protocols for its integration into organic circuits or specific device fabrication methods. The development of such methods would first require a thorough investigation of its fundamental material properties.

Redox Chemistry and Electrochemistry

Electrochemical Characterization Techniques

The electrochemical properties of anthraquinone (B42736) derivatives are typically investigated using a suite of voltammetric methods. These techniques provide detailed information about the potentials at which redox events occur, the kinetics of electron transfer, and the stability of the species formed.

Cyclic voltammetry (CV) is the principal technique used to explore the redox behavior of anthraquinones. nih.govresearchgate.net A typical CV experiment for an anthraquinone derivative in an aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) shows two distinct, sequential reduction events. nih.govelectrochemsci.org These correspond to the formation of a radical anion and subsequently a dianion. The reversibility of these processes can be assessed by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials and the ratio of their peak currents. researchgate.net

Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are other valuable techniques that offer higher sensitivity and better resolution than CV, making them suitable for determining the precise potentials of redox events, especially for irreversible or quasi-reversible systems. While specific CV, DPV, or SWV data for 2,3-dichloro-9,10-anthraquinone are not detailed in the reviewed literature, the general methodology is well-established for this class of compounds. biolmolchem.com

The redox potentials are key thermodynamic parameters that quantify the ease with which a compound can be reduced or oxidized. For anthraquinones, two separate reduction potentials are typically determined, corresponding to the two one-electron transfer steps. These are usually reported as half-wave potentials (E½) and measured against a reference electrode. electrochemsci.orgbiolmolchem.com

While exact experimental values for 2,3-dichloro-9,10-anthraquinone are not available in the surveyed literature, theoretical and comparative studies provide a framework for estimation. The electron-withdrawing character of the two chlorine substituents is expected to shift the reduction potentials to more positive values relative to unsubstituted anthraquinone. For context, studies on other halogenated quinones confirm this trend. nih.gov Computational models, such as those based on Density Functional Theory (DFT), can also be employed to predict these potentials with a reasonable degree of accuracy. acs.orgrsc.org

Table 1: General Electrochemical Properties of Substituted Anthraquinones

| Property | General Observation for Anthraquinones | Expected Influence of 2,3-Dichloro Substitution |

| First Reduction (Q + e⁻ ⇌ Q•⁻) | Reversible one-electron process. nih.gov | Potential (E½¹) expected to be more positive than unsubstituted anthraquinone. |

| Second Reduction (Q•⁻ + e⁻ ⇌ Q²⁻) | Reversible one-electron process, typically at a more negative potential than the first. nih.gov | Potential (E½²) expected to be more positive than unsubstituted anthraquinone. |

Note: This table is based on established principles for anthraquinone derivatives, as specific experimental data for 2,3-dichloro-9,10-anthraquinone was not available in the cited sources.

Electron Transfer Mechanisms

The mechanism of electron transfer in anthraquinones involves the sequential addition of electrons to the quinone system, mediated by the electrochemical potential applied.

In aprotic media, the reduction of anthraquinones is often characterized as a reversible or quasi-reversible process. nih.gov This indicates that the resulting radical anion and dianion are stable on the timescale of the CV experiment. The degree of reversibility can be influenced by the solvent, the supporting electrolyte, and the substituents on the anthraquinone core. The introduction of chloro-substituents could potentially influence the stability of the reduced species, but typically, haloanthraquinones maintain reversible electrochemical behavior.

The electrochemical reduction of the anthraquinone core proceeds via two successive one-electron transfers. nih.gov

First Reduction: The neutral quinone (Q) accepts one electron to form a stable radical anion (Q•⁻). Q + e⁻ ⇌ Q•⁻

Second Reduction: The radical anion accepts a second electron to form a dianion (Q²⁻). Q•⁻ + e⁻ ⇌ Q²⁻

These two distinct steps are observable as two separate waves in a cyclic voltammogram, provided the radical anion is sufficiently stable. nih.gov

Proton-Coupled Electron Transfer (PCET) Reactions

In the presence of proton donors, such as in aqueous solutions or with acidic additives, the redox chemistry of anthraquinones becomes more complex, involving both electron and proton transfers in a concerted or stepwise manner. This process is known as proton-coupled electron transfer (PCET).

The reduction of the anthraquinone moiety in protic media often occurs as a single two-electron, two-proton process, directly yielding the hydroquinone (B1673460). electrochemsci.org Q + 2e⁻ + 2H⁺ ⇌ H₂Q

The formal potential of this PCET reaction is highly dependent on the pH of the solution. The relationship between potential and pH can be visualized in a Pourbaix diagram. For many anthraquinone derivatives, a linear shift in potential with pH is observed, with a slope close to -59 mV/pH unit at room temperature for a process involving an equal number of protons and electrons. nih.gov At pH values greater than the pKa of the hydroquinone species, the mechanism can change to involve fewer protons, altering the slope of the potential versus pH plot. While the general principles of PCET are applicable, specific studies detailing the pH-dependent redox behavior and pKa values for 2,3-dichloro-9,10-anthraquinone are not present in the available literature.

pH Dependence of Redox Processes

The relationship between the formal potential (E°') and pH can be described by the Nernst equation, which shows a linear dependence of the potential on pH. Generally, the redox potential of quinones decreases as the pH increases. This is because at lower pH (more acidic conditions), the proton concentration is higher, which facilitates the reduction process, resulting in a more positive potential. Conversely, at higher pH (more alkaline conditions), the lower proton concentration makes the reduction less favorable, leading to a more negative potential.

Correlation between Electrochemical Properties and Electronic Structure

The electrochemical properties of a molecule are intrinsically linked to its electronic structure. The reduction potential of a quinone, for example, is directly related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy facilitates the acceptance of an electron, corresponding to a more positive reduction potential.

The electronic structure of 2,3-dichloro-9,10-dihydro-9,10-ethenoanthracene-1,4-dione is significantly influenced by its constituent parts. The presence of the two chlorine atoms on the quinone ring has a profound effect. As highly electronegative atoms, they act as strong electron-withdrawing groups, which lowers the energy of the LUMO of the quinone system. This, in turn, increases the electron affinity of the molecule, making it easier to reduce and thus shifting its redox potential to more positive values compared to the unsubstituted parent compound.

Electrochemical data from the analogous compound, 2,3-dichloro-1,4-naphthoquinone, supports this correlation. The cyclic voltammetry of this compound shows two distinct reduction peaks, corresponding to the two-step reduction of the quinone. researchgate.net

Table 1: Cyclic Voltammetric Data for 2,3-dichloro-1,4-naphthoquinone

| Compound | Cathodic Peak Potential (Epc) / V | Anodic Peak Potential (Epa) / V | Half-wave Potential (E½) / V |

| 2,3-dichloro-1,4-naphthoquinone | -0.4038 | - | -0.2862 |

| -1.1620 | - |

Data obtained in 0.1 M DMF/TBAP. Potentials are likely referenced against a standard electrode used in the specific study, such as Ag/AgCl. researchgate.net

The first reduction potential (Epc1 = -0.4038 V) corresponds to the formation of the semiquinone radical anion (Q•⁻), and the second (Epc2 = -1.1620 V) corresponds to the formation of the hydroquinone dianion (Q²⁻). The relatively positive value of the first reduction potential is indicative of the strong electron-withdrawing effect of the two chlorine atoms. This data provides a reasonable approximation for the expected electrochemical behavior of the quinone moiety in 2,3-dichloro-9,10-dihydro-9,10-ethenoanthracene-1,4-dione.

Redox Cycling and Radical Cation Generation

Redox cycling is a process in which a molecule repeatedly undergoes reduction and oxidation cycles. In the context of quinones, this can lead to the generation of reactive oxygen species (ROS). For a molecule like 2,3-dichloro-9,10-dihydro-9,10-ethenoanthracene-1,4-dione, the quinone moiety can be reduced to the semiquinone radical anion. This radical anion can then be re-oxidized by molecular oxygen back to the parent quinone, in the process generating a superoxide (B77818) radical. This cycle can repeat, leading to an accumulation of ROS.

The generation of radical cations from this compound is also a significant aspect of its chemistry, particularly in the context of its synthesis. The polycyclic ethenoanthracene framework is typically formed via a Diels-Alder reaction between an anthracene (B1667546) derivative and a dienophile. In some cases, such cycloaddition reactions can be promoted by the formation of a radical cation of one of the reactants. While direct evidence for radical cation generation from 2,3-dichloro-9,10-dihydro-9,10-ethenoanthracene-1,4-dione itself is limited, the formation of its structural precursors can involve such intermediates. For instance, the Diels-Alder reaction between an electron-rich diene and an electron-poor dienophile (like a quinone) can sometimes proceed through a radical cation mechanism, especially under photochemical or electrochemical conditions.

The study of the radical decomposition of related N,N-bis-(3-chloro-1,4-naphthoquinon-2-yl) amine in basic conditions has been reported, indicating the potential for radical species to be formed from similar chlorinated naphthoquinone structures. acs.org

Environmental Transformation Pathways

Abiotic Degradation Processes

No specific data is available on the photodegradation of 2,3-dichloro-9,10-dihydro-9,4-dione under environmental conditions.

There is no information available regarding the chemical oxidation of 2,3-dichloro-9,10-dihydro-9,4-dione in natural or engineered systems.

Formation of Transformation Products and Intermediates

No transformation products or intermediates for 2,3-dichloro-9,10-dihydro-9,4-dione have been identified in the reviewed literature.

Persistence and Degradation Kinetics in Environmental Matrices

Data on the persistence and degradation kinetics of 2,3-dichloro-9,10-dihydro-9,4-dione in soil, water, or other environmental matrices are not available.

Considerations for Environmental Fate Modeling

Due to the absence of experimental data on its environmental behavior, no specific considerations for the environmental fate modeling of 2,3-dichloro-9,10-dihydro-9,4-dione can be outlined.

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-9,10-dihydro-9,4-dione, and how can reaction conditions be optimized?

Synthesis of halogenated dihydrodiones often involves cyclization of chlorinated precursors under controlled conditions. For example, analogous compounds like 2,9-dichloro-1,10-phenanthroline are synthesized via multi-step reactions involving halogenation and ring closure . Optimization may include varying solvents (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalysts (e.g., Pd/C for dehalogenation steps). Characterization via IR and mass spectrometry (ESI) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 2,3-dichloro-9,10-dihydro-9,4-dione?

Key techniques include:

- NMR : H and C NMR to identify proton environments and carbon backbones, particularly distinguishing dihydro regions from aromatic systems.

- IR Spectroscopy : Confirms carbonyl (C=O) and C-Cl stretches (500–600 cm) .

- X-ray Crystallography : Resolves steric effects of chlorine substituents and dihydro distortion, as seen in related dichlorophenyl structures .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., spectral vs. DFT results) be resolved?